
Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide is a chemical compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes an ethyl group at the 3-position, a methoxy group at the 6-position, and two methyl groups at the 2 and 5 positions, with an iodide ion as the counterion. Benzothiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide typically involves the reaction of 3-ethyl-6-methoxy-2,5-dimethylbenzothiazole with an iodinating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The iodinating agent, such as iodine or an iodine-containing compound, reacts with the benzothiazole derivative to form the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under mild conditions to avoid decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced benzothiazole derivatives. Substitution reactions result in various substituted benzothiazolium compounds.
Aplicaciones Científicas De Investigación
Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazolium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazolium, 3-ethyl-2-methyl-, iodide: Similar structure but lacks the methoxy and additional methyl groups.
Benzothiazolium, 2,3-dimethyl-, iodide: Similar structure but lacks the ethyl and methoxy groups.
Uniqueness
Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the additional methyl groups at the 2 and 5 positions differentiate it from other benzothiazolium compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
63816-02-4 |
|---|---|
Fórmula molecular |
C12H16INOS |
Peso molecular |
349.23 g/mol |
Nombre IUPAC |
3-ethyl-6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C12H16NOS.HI/c1-5-13-9(3)15-12-7-11(14-4)8(2)6-10(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WWJBNDOZRQKDKD-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=C1C=C(C(=C2)OC)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)

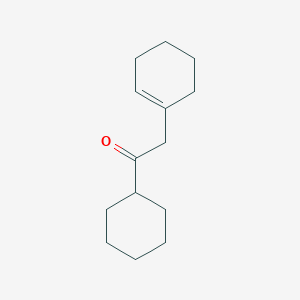

![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
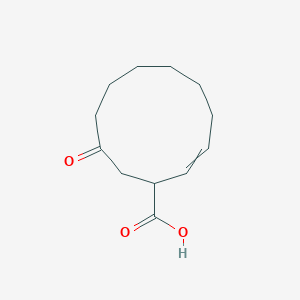
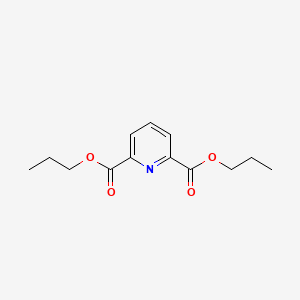
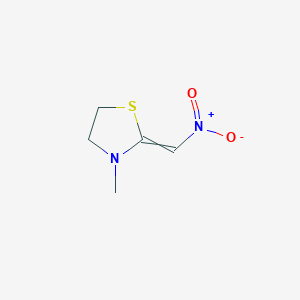
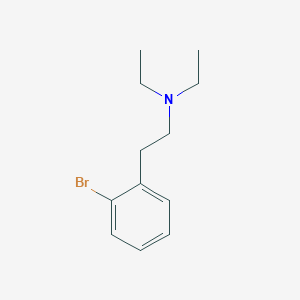
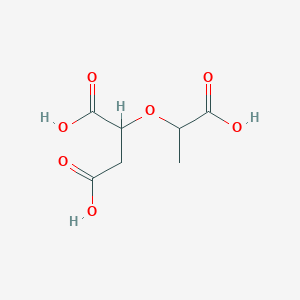
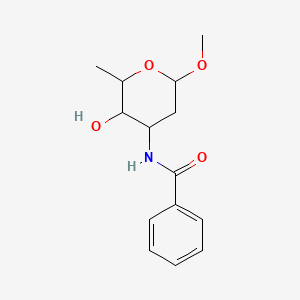
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
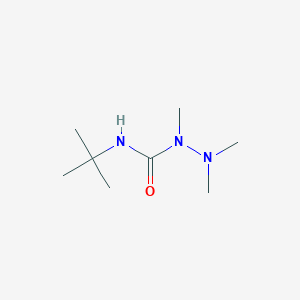
![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
